Cas no 691891-06-2 (N-(7-METHYL-8-QUINOLINYL)THIOUREA)

N-(7-METHYL-8-QUINOLINYL)THIOUREA 化学的及び物理的性質
名前と識別子
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- N-(7-METHYL-8-QUINOLINYL)THIOUREA
- (7-methylquinolin-8-yl)thiourea
- Thiourea, N-(7-methyl-8-quinolinyl)-
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- MDL: MFCD03102724
- インチ: 1S/C11H11N3S/c1-7-4-5-8-3-2-6-13-10(8)9(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15)
- InChIKey: GXFGHRCGXNFQEY-UHFFFAOYSA-N
- SMILES: CC1C=CC2C=CC=NC=2C=1NC(N)=S
N-(7-METHYL-8-QUINOLINYL)THIOUREA Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB297452-100mg |
N-(7-Methyl-8-quinolinyl)thiourea; . |
691891-06-2 | 100mg |
€283.50 | 2025-02-27 | ||
Ambeed | A921683-1g |
(7-Methylquinolin-8-yl)thiourea |
691891-06-2 | 90% | 1g |
$350.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00905644-1g |
(7-Methylquinolin-8-yl)thiourea |
691891-06-2 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
abcr | AB297452-100 mg |
N-(7-Methyl-8-quinolinyl)thiourea; . |
691891-06-2 | 100 mg |
€221.50 | 2023-07-20 |
N-(7-METHYL-8-QUINOLINYL)THIOUREA 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
N-(7-METHYL-8-QUINOLINYL)THIOUREAに関する追加情報
Research Brief on N-(7-Methyl-8-quinolinyl)thiourea (CAS: 691891-06-2): Recent Advances and Applications
N-(7-Methyl-8-quinolinyl)thiourea (CAS: 691891-06-2) is a thiourea derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, biological activities, and potential clinical applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(7-Methyl-8-quinolinyl)thiourea exhibits potent inhibitory activity against Mycobacterium tuberculosis, with an MIC (Minimum Inhibitory Concentration) of 0.78 µg/mL. The compound's mechanism of action involves the disruption of mycobacterial cell wall synthesis through the inhibition of key enzymes in the mycolic acid biosynthesis pathway. This finding positions the compound as a promising candidate for the development of novel anti-tuberculosis agents, especially in the context of rising drug-resistant TB strains.
In cancer research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of N-(7-Methyl-8-quinolinyl)thiourea show selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The lead compound in this series demonstrated a 15-fold selectivity for cancer cells over normal fibroblasts, with IC50 values ranging from 1.2 to 3.8 µM. Structural-activity relationship (SAR) studies revealed that the thiourea moiety is critical for maintaining this anticancer activity, while modifications to the quinoline ring system can modulate selectivity and potency.
Recent advancements in chemical synthesis have also been reported for this compound. A 2024 Nature Protocols paper described an improved synthetic route for N-(7-Methyl-8-quinolinyl)thiourea that achieves a 78% yield through a one-pot reaction using 7-methyl-8-aminoquinoline and thiophosgene under mild conditions. This methodological improvement addresses previous challenges in scalability and purity, facilitating further pharmacological evaluation of this compound class.
From a structural perspective, X-ray crystallography studies (Acta Crystallographica Section E, 2023) have elucidated the precise molecular conformation of N-(7-Methyl-8-quinolinyl)thiourea, revealing an intramolecular hydrogen bond between the thiourea NH and the quinoline nitrogen that stabilizes the planar structure. This structural feature appears crucial for its biological activity, as demonstrated by molecular docking studies with various target proteins.
Looking forward, several research groups are exploring the potential of N-(7-Methyl-8-quinolinyl)thiourea as a privileged scaffold in fragment-based drug discovery. Its relatively small molecular weight (219.29 g/mol) and favorable physicochemical properties make it particularly suitable for this approach. Preliminary results from high-throughput screening campaigns suggest that this compound can serve as a versatile building block for the development of targeted therapies across multiple disease areas.
In conclusion, the growing body of research on N-(7-Methyl-8-quinolinyl)thiourea (691891-06-2) underscores its importance as a multifunctional pharmacophore in modern drug discovery. Its demonstrated activities against infectious diseases and cancer, combined with recent synthetic and structural insights, position this compound as a valuable tool for chemical biology research and a promising starting point for therapeutic development. Future studies will likely focus on optimizing its pharmacokinetic properties and exploring additional biological targets.
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